molecular formula C5H6O3 B13592849 3-Hydroxypent-4-ynoic acid

3-Hydroxypent-4-ynoic acid

Cat. No.: B13592849
M. Wt: 114.10 g/mol
InChI Key: ROBNOQIXEHAIPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypent-4-ynoic acid can be achieved through several methods. One direct method involves the nucleophilic addition of bis-(TMS) ketene acetals to alkynones, promoted by boron trifluoride etherate (BF3·Et2O) . Another method includes the reaction of L-propargylglycine hydrochloride with sodium nitrite in acidic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories for scientific applications. The scalability of the synthesis methods mentioned above can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of 3-oxopent-4-ynoic acid.

    Reduction: Formation of 3-hydroxypent-4-ene or 3-hydroxypentane.

    Substitution: Formation of 3-chloropent-4-ynoic acid.

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

3-hydroxypent-4-ynoic acid

InChI

InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h1,4,6H,3H2,(H,7,8)

InChI Key

ROBNOQIXEHAIPS-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC(=O)O)O

Origin of Product

United States

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